3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound that features an anthracene moiety linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in ethanol as a solvent, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazine linkage can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of the hydrazine linkage would produce amines.
Scientific Research Applications
3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine exerts its effects involves interactions with molecular targets and pathways. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the triazole ring can interact with various enzymes, inhibiting their activity and contributing to antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Similar in structure but contains an isoxazole ring instead of a triazole ring.
4-(10-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)anthracen-9-yl)benzonitrile: Contains a carbazole moiety and is used in OLEDs.
Uniqueness
3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its combination of an anthracene moiety with a triazole ring, providing distinct photophysical and chemical properties that are advantageous for various applications in research and industry.
Properties
Molecular Formula |
C18H16N6 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-N-[(E)-anthracen-9-ylmethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C18H16N6/c1-12-21-23-18(24(12)19)22-20-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-11H,19H2,1H3,(H,22,23)/b20-11+ |
InChI Key |
WPGCUAQTJBQMHB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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